molecular formula C17H19ClN2O4S2 B2831220 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide CAS No. 951519-01-0

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2831220
CAS No.: 951519-01-0
M. Wt: 414.92
InChI Key: MVDAFGZJQYQOFM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidin ring attached to a chlorophenyl group and a 2,4-dimethylbenzenesulfonamide moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). The unique structural elements—chloro, dimethyl, and the 1,1-dioxidoisothiazolidin ring—impart distinct electronic and steric properties, influencing solubility, stability, and biological activity .

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-12-4-7-17(13(2)10-12)26(23,24)19-14-5-6-15(18)16(11-14)20-8-3-9-25(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDAFGZJQYQOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized through the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization under acidic or basic conditions.

    Chlorination of the Phenyl Ring:

    Coupling Reactions: The final step involves coupling the isothiazolidinone intermediate with the chlorinated phenyl ring under appropriate conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent due to its sulfonamide moiety.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamide Derivatives

Substituent Variations in Aromatic Systems

a) Halogenation Patterns
  • Target Compound : Contains a 4-chloro substituent on the phenyl ring adjacent to the isothiazolidin group. The chloro group enhances lipophilicity and may influence binding affinity via hydrophobic interactions.
  • Fluorinated Analogs: Compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () feature multiple fluorine atoms, which increase electronegativity and metabolic stability compared to chloro groups .
b) Sulfonamide Substituents
  • Methanesulfonamide Derivatives : Simpler analogs like N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () lack aromatic substituents, reducing steric bulk but possibly diminishing binding specificity .

Heterocyclic Modifications

a) Isothiazolidin vs. Triazole Systems
  • The target compound’s 1,1-dioxidoisothiazolidin ring differs from triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones in ).
b) Thiazole and Pyrimidine Rings
  • Compounds like 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide () incorporate pyrimidine-thione and thiazole moieties.

Key Reactions

  • Target Compound : Likely synthesized via nucleophilic substitution or Friedel-Crafts alkylation, similar to methods in for triazole sulfonamides. The 1,1-dioxidoisothiazolidin group may require oxidation steps .
  • S-Alkylation vs. N-Alkylation : highlights S-alkylation in triazole-thiones using α-halogenated ketones. In contrast, the target compound’s isothiazolidin ring might necessitate milder conditions to preserve the dioxido group .

Spectral Characterization

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in the target compound confirm the thione tautomer, analogous to triazole derivatives in .
  • NMR Analysis : Aromatic protons in the 2,4-dimethylbenzenesulfonamide group would exhibit upfield shifts due to electron-donating methyl groups, distinguishing it from fluorinated analogs (e.g., ) .

Solubility and Lipophilicity

Compound Key Groups logP (Predicted) Water Solubility
Target Compound Chloro, dimethyl, dioxidoisothiazolidin 3.2 Low
Fluorinated Chromene Sulfonamide () Fluoro, chromen-2-yl 2.8 Moderate
Methanesulfonamide () Methanesulfonamide, isopropyl 1.5 High

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